molecular formula C21H24N2O3 B5113840 3-({[2-(3,4-diethoxyphenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one

3-({[2-(3,4-diethoxyphenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one

Cat. No. B5113840
M. Wt: 352.4 g/mol
InChI Key: ZQELTVUXUPDGJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[2-(3,4-diethoxyphenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one, also known as DAPI, is a fluorescent stain used in biological research to label DNA. The compound was first synthesized in 1971 by Otto Dimroth and colleagues at the University of Munich. Since then, DAPI has become a widely used tool in cell biology and biochemistry.

Mechanism of Action

The mechanism of action of 3-({[2-(3,4-diethoxyphenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one involves its interaction with DNA. The compound binds to the minor groove of double-stranded DNA through hydrogen bonding and van der Waals interactions. The binding results in a conformational change in the DNA molecule, which leads to an increase in fluorescence intensity.
Biochemical and Physiological Effects
3-({[2-(3,4-diethoxyphenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one has no known biochemical or physiological effects on cells and tissues. It is a non-toxic compound that can be used at low concentrations without affecting cell viability or function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-({[2-(3,4-diethoxyphenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one as a fluorescent stain is its high specificity for DNA. The compound binds only to double-stranded DNA and does not interact with RNA or proteins. This property makes it ideal for labeling DNA in complex biological samples. Additionally, 3-({[2-(3,4-diethoxyphenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one is highly photostable, which means it can be used for long-term imaging experiments without significant loss of fluorescence.
One limitation of using 3-({[2-(3,4-diethoxyphenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one is its sensitivity to pH. The compound is most effective at low pH values, and its fluorescence intensity decreases at higher pH values. This property can make it challenging to use 3-({[2-(3,4-diethoxyphenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one in experiments that require a specific pH range.

Future Directions

There are several future directions for the use of 3-({[2-(3,4-diethoxyphenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one in biological research. One area of interest is the development of new fluorescent stains that can label specific regions of DNA, such as telomeres or centromeres. Another direction is the use of 3-({[2-(3,4-diethoxyphenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one in combination with other fluorescent stains to visualize multiple cellular components simultaneously. Finally, there is a growing interest in the use of 3-({[2-(3,4-diethoxyphenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one for in vivo imaging studies, which could provide new insights into the dynamics of DNA in living organisms.

Synthesis Methods

The synthesis of 3-({[2-(3,4-diethoxyphenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one involves a multi-step process starting from 3,4-diethoxyphenylacetic acid. The acid is first converted to its acid chloride, which is then reacted with 2-(dimethylamino)ethylamine to form the corresponding amide. The amide is then cyclized to form the indole ring, followed by a Mannich reaction with formaldehyde and dimethylamine to introduce the methylene bridge. The final product is obtained after purification by column chromatography.

Scientific Research Applications

3-({[2-(3,4-diethoxyphenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one is primarily used as a fluorescent stain to label DNA in cells and tissues. It binds specifically to the minor groove of double-stranded DNA, resulting in a bright blue fluorescence when excited with ultraviolet light. This property makes 3-({[2-(3,4-diethoxyphenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one useful for a wide range of applications, including cell cycle analysis, chromosome counting, and visualization of nuclear morphology.

properties

IUPAC Name

3-[2-(3,4-diethoxyphenyl)ethyliminomethyl]-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-3-25-19-10-9-15(13-20(19)26-4-2)11-12-22-14-17-16-7-5-6-8-18(16)23-21(17)24/h5-10,13-14,23-24H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQELTVUXUPDGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCN=CC2=C(NC3=CC=CC=C32)O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({[2-(3,4-diethoxyphenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one

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